molecular formula C21H21F2N3O2S B2582544 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226438-03-4

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2582544
CAS No.: 1226438-03-4
M. Wt: 417.47
InChI Key: PHDIUEPUEMWRCA-UHFFFAOYSA-N
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Description

2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound featuring a central imidazole ring substituted with a difluoromethoxy-phenyl group at position 1 and a phenyl group at position 3. The thioether linkage at position 2 connects to an N-isopropylacetamide moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the N-isopropylacetamide may influence solubility and target-binding interactions .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S/c1-14(2)25-19(27)13-29-21-24-12-18(15-6-4-3-5-7-15)26(21)16-8-10-17(11-9-16)28-20(22)23/h3-12,14,20H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDIUEPUEMWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H17F2N5O2S2C_{21}H_{17}F_{2}N_{5}O_{2}S_{2} with a molecular weight of 473.5 g/mol. Its structure includes a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC21H17F2N5O2S2
Molecular Weight473.5 g/mol
CAS Number1226439-36-6
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal and ammonia.
  • Introduction of the Difluoromethoxy Group : This is done via nucleophilic substitution using difluoromethyl ethers.
  • Attachment of the Isopropylthio Group : Incorporation occurs through thiolation reactions.

These steps highlight the complexity and precision required in synthesizing this biologically active compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The difluoromethoxy group enhances metabolic stability and binding affinity, while the imidazole moiety plays a crucial role in enzyme inhibition.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Cancer Treatment : Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors . The compound's structural analogs have demonstrated enhanced potency against IDO, suggesting potential applications in oncology.
  • Neurodegenerative Diseases : The compound has also been investigated for its ability to inhibit β-secretase (BACE), an enzyme associated with Alzheimer's disease. Inhibition of BACE can reduce amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .

Case Studies

  • IDO Inhibition : A study focusing on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO, leading to improved inhibition rates compared to existing inhibitors .
  • BACE Inhibition : Research on similar compounds indicated that structural modifications could yield effective BACE inhibitors, providing a pathway for developing treatments for Alzheimer's disease characterized by amyloid deposits .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
2-((1-(4-(Difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide Imidazole-thioacetamide - 4-(Difluoromethoxy)phenyl, 5-phenyl, N-isopropylacetamide ~443.5
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide (9a) Triazole-thiazole-acetamide - Benzodiazolylphenoxymethyl, phenylthiazole ~529.6
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzoimidazole-carboxamide - 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl ~449.5
5-Chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine (Diflumetorim) Pyrimidinamine - Difluoromethoxyphenylpropyl, chloro, methyl ~328.8

Key Observations:

Imidazole vs. Triazole-containing analogs (e.g., compound 9a ) exhibit enhanced hydrogen-bonding capacity due to the triazole ring, which may improve target affinity but reduce metabolic stability.

Substituent Effects on Pharmacokinetics :

  • The difluoromethoxy group in the target compound provides greater oxidative resistance compared to methoxy or ethoxy groups in analogs like compound 9e (4-methoxyphenyl substitution) .
  • N-isopropylacetamide vs. N-thiazolylacetamide (e.g., compound 9a ): The isopropyl group likely enhances lipophilicity, favoring membrane permeability, while thiazole-linked acetamides may improve π-π stacking with aromatic residues in enzyme active sites.

Biological Activity Trends: While specific activity data for the target compound is absent in the provided evidence, structurally related compounds (e.g., diflumetorim ) show pesticidal activity, suggesting that the difluoromethoxy-phenyl group may confer agrochemical utility.

Critical Analysis:

  • The target compound’s synthesis likely involves imidazole ring formation via condensation of a difluoromethoxy-substituted benzaldehyde with an appropriate thioacetamide precursor, analogous to methods in .
  • Click chemistry (used in triazole analogs ) offers higher regioselectivity but requires specialized catalysts, whereas traditional condensation methods are more cost-effective for imidazole-thioacetamides.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s thiocarbonyl (C=S) stretch (~1240–1255 cm⁻¹) aligns with similar thioacetamides (e.g., compound 9c ). Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiones .
  • NMR Data : Expected signals include:
    • δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.0–4.5 ppm (thioacetamide CH₂), and aromatic protons at δ 6.8–7.8 ppm, consistent with analogs .

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